molecular formula C13H14ClNS B1653295 5-(Benzylsulfanyl)-2-methylpyridine hydrochloride CAS No. 1803572-03-3

5-(Benzylsulfanyl)-2-methylpyridine hydrochloride

Cat. No. B1653295
CAS RN: 1803572-03-3
M. Wt: 251.78
InChI Key: SDPHLSCKNGXXQI-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-2-methylpyridine hydrochloride (5-BSMP-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is a useful reagent in chemical synthesis. 5-BSMP-HCl has been studied for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Modification

Studies have focused on the synthesis and modification of pyridine derivatives, highlighting their potential in developing various chemical compounds with significant applications. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases the route to preparing benzyl-substituted pyrimidines, demonstrating the versatility of pyridine derivatives in synthesizing biologically active molecules (Grivsky et al., 1980). Similarly, modifications on the amino-3,5-dicyanopyridine core have been explored to obtain adenosine receptor ligands with antineuropathic activity, indicating the therapeutic potential of pyridine modifications (Betti et al., 2019).

Catalysis and Chemical Reactions

Pyridine derivatives have been used as catalysts in chemical syntheses. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, demonstrating the role of pyridine-based compounds in facilitating eco-friendly chemical reactions (Karimi-Jaberi et al., 2012).

Sensing Applications

The development of chemosensors based on pyridine derivatives highlights their application in detecting environmental and biological changes. For example, 4-Methyl-2,6-diformylphenol-based compounds have been explored as fluorescent chemosensors for pH, capable of distinguishing between normal cells and cancer cells, underscoring the potential of pyridine derivatives in biomedical diagnostics and environmental monitoring (Dhawa et al., 2020).

properties

IUPAC Name

5-benzylsulfanyl-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS.ClH/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPHLSCKNGXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803572-03-3
Record name Pyridine, 2-methyl-5-[(phenylmethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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